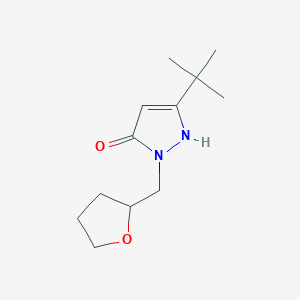

3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-tert-butyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)10-7-11(15)14(13-10)8-9-5-4-6-16-9/h7,9,13H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWOYTNSGTXPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention in scientific research due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of Tetrahydrofuran Moiety : The pyrazole intermediate reacts with tetrahydrofuran derivatives, such as tetrahydrofuran-2-carboxaldehyde.

- Alkylation with tert-butyl Group : Alkylation is performed using tert-butyl bromide or similar reagents.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that pyrazole derivatives can inhibit the growth of multidrug-resistant Staphylococcus aureus and other bacteria with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated in vitro and in vivo. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects and inducing apoptosis in specific cancer types .

The mechanism of action for this compound is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, altering gene expression related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in biological applications:

- Antimicrobial Efficacy : A study demonstrated that a closely related pyrazole derivative exhibited significant antibacterial activity against Mycobacterium abscessus, showcasing its potential for treating infections caused by resistant strains .

- Anti-inflammatory Research : In an animal model of arthritis, a pyrazole derivative was found to reduce swelling and pain significantly compared to controls, indicating strong anti-inflammatory properties .

- Cancer Cell Line Studies : A series of experiments showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol have been investigated for their efficacy against various bacterial strains. A study indicated that certain pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) significantly lower than traditional antibiotics .

Case Study: Synthesis and Bioactivity

A recent synthesis of substituted pyrazole derivatives revealed promising bioactivity. The study synthesized a series of compounds derived from 3-(tert-butyl)-1H-pyrazole-5-amine, which were evaluated for antibacterial activity against multiple strains. The results indicated that some derivatives exhibited MIC values as low as 7.8 µg/mL, showcasing the potential of these compounds in developing new antimicrobial agents .

Agricultural Applications

Fungicidal Properties

The potential fungicidal activity of pyrazole derivatives has been explored in agricultural settings. Compounds similar to this compound have been tested against common agricultural pathogens such as Fusarium graminearum and Botrytis cinerea. These studies demonstrated that certain derivatives possess significant antifungal activity, suggesting their application as fungicides in crop protection .

Case Study: Evaluation of Antifungal Activity

In a systematic evaluation, a series of pyrazole-based fungicides were tested for their efficacy against key fungal pathogens affecting wheat and rice crops. Results indicated that several compounds exhibited EC50 values lower than those of established fungicides, indicating their potential for use in sustainable agriculture practices .

Material Science

Polymer Applications

The unique chemical structure of this compound allows it to act as a building block in the synthesis of novel polymers. Research indicates that incorporating pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications .

Case Study: Polymer Synthesis

A study focused on synthesizing poly(pyrazole) networks demonstrated improved thermal properties compared to traditional polymers. The incorporation of 3-(tert-butyl)-1H-pyrazole units resulted in materials with enhanced resistance to thermal degradation, making them suitable for applications in electronics and aerospace engineering .

Data Tables

Comparison with Similar Compounds

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS: 2098020-77-8)

- Structural Differences : The tert-butyl group at position 3 is replaced with a thiophen-3-yl group.

- Key Properties :

Schiff Bases Derived from 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl

- Example: (E)-2-(((3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol (Compound 3 in ).

- Structural Differences : The tetrahydrofuran-2-ylmethyl group is replaced with a phenyl ring.

- Key Findings :

Triazole-Thiol Derivatives with tert-butyl-pyrazole Moieties

- Example : 5-(3-(tert-butyl)-1H-pyrazol-5-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS: 879462-04-1).

- Structural Differences : The hydroxyl group at position 5 is replaced with a triazole-thiol system.

- Key Properties: Molecular weight: 367.39 g/mol, significantly higher due to the triazole-thiol and trifluoromethylphenyl groups.

3-(tert-butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

- Structural Differences : The hydroxyl group at position 5 is replaced with an amine, and the tetrahydrofuran substituent is replaced with a dichlorophenyl group.

- The amine group enables protonation under physiological conditions, altering solubility and reactivity compared to the hydroxyl analog .

Physicochemical Comparisons

*Estimated based on substituent contributions.

Preparation Methods

Synthesis of the Pyrazole Core

The initial step involves the preparation of the pyrazole nucleus with the tert-butyl substituent at the 3-position. This is commonly achieved by condensation reactions involving tert-butyl-substituted precursors and hydrazine derivatives.

Method A: Condensation of tert-butyl 2-cyanoacetate and tert-butoxy bis(dimethylamino)methane followed by hydrazine treatment

This two-step sequence yields aminopyrazole intermediates. The condensation forms a substituted intermediate, which upon reaction with hydrazine generates the pyrazole ring with the tert-butyl group in place.Method B: Reaction of 3-aminocrotononitrile with tert-butylhydrazine

Heating 3-aminocrotononitrile with tert-butylhydrazine in n-pentanol at reflux for 20 hours produces the tert-butyl-substituted pyrazole amine. The product is isolated by distillation of solvent and recrystallization.

Installation of the Tetrahydrofuran-2-ylmethyl Substituent

The 1-position substitution with a tetrahydrofuran-2-ylmethyl group is typically introduced via alkylation of the pyrazole nitrogen using a suitable tetrahydrofuran-2-ylmethyl electrophile.

- Alkylation can be performed under basic conditions (e.g., using cesium carbonate) in polar aprotic solvents such as 1,4-dioxane at elevated temperatures (~130 °C).

- Palladium-catalyzed Buchwald-Hartwig amination reactions have been reported for similar pyrazolyl amines, suggesting potential for cross-coupling strategies to install complex substituents.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| N-alkylation of pyrazol-5-amine | Tetrahydrofuran-2-ylmethyl halide, Cs2CO3, Pd catalyst, 1,4-dioxane, 130 °C, 8 h | Typical yields ~65% |

Hydroxylation at the 5-Position

The 5-hydroxy group can be introduced either by direct hydroxylation of the pyrazole ring or by using hydroxy-substituted precursors in the initial ring formation.

Representative Experimental Procedure Summary

Analytical and Research Findings

- Spectroscopic Data:

1H NMR spectra show characteristic singlets for tert-butyl protons (~1.6 ppm), methyl groups (~2.1 ppm), and aromatic or heterocyclic protons consistent with pyrazole ring protons. - Mass Spectrometry:

Molecular ion peaks correspond to expected molecular weights with typical fragmentation patterns confirming substitution. - Purity and Crystallinity:

Melting points and chromatographic purities confirm the formation of the desired compounds with high selectivity and yield.

Summary Table of Preparation Methods

| Synthetic Stage | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | 3-aminocrotononitrile + tert-butylhydrazine | Reflux in n-pentanol, 20 h | ~90% | High purity, mp 172-175 °C |

| Acetylation of amine | Acetic anhydride | 20-35 °C, 1-2 h | High | Yellow solid, mp 118-120 °C |

| N-alkylation with tetrahydrofuran-2-ylmethyl | Cs2CO3, Pd catalyst, 1,4-dioxane | 130 °C, 8 h | ~65% | Buchwald-type coupling |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol?

- Methodology : The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, THF-based alkylation under basic conditions (e.g., using NaH or K₂CO₃) can introduce the tetrahydrofuran-methyl group. The tert-butyl group may be introduced via nucleophilic substitution or condensation with tert-butyl ketones. Reaction optimization often employs PEG-400 as a solvent medium with heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C . THF-mediated lithiation (n-BuLi/THF at −78°C to rt) is also critical for regioselective functionalization .

Q. How is the compound characterized spectroscopically?

- Methodology :

- IR spectroscopy : Detects the hydroxyl (O–H) stretch (broad peak ~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- ¹H NMR : Key signals include the tert-butyl singlet (~1.3 ppm), tetrahydrofuran-methyl protons (δ 3.5–4.0 ppm), and pyrazole C5-OH (exchangeable proton at δ 10–12 ppm). Coupling constants in the tetrahydrofuran ring confirm stereochemistry .

- X-ray crystallography : SHELX software is widely used for structural refinement. Hydrogen-bonding patterns (e.g., O–H···N interactions) help resolve tautomeric forms .

Q. What solvent systems and reaction conditions maximize synthesis yield?

- Methodology : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilic substitution for alkylation steps. Ethanol/water mixtures are optimal for recrystallization. For heterocyclic coupling, refluxing in ethanol with stoichiometric acyl chlorides improves yields to >75% . Catalytic PEG-400 reduces side reactions by stabilizing intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

- Methodology : Steric and electronic directing groups influence substitution patterns. For example, bulky tert-butyl groups at C3 direct electrophiles to the C5 position. Transition-metal catalysts (e.g., Pd/Cu) enable selective cross-coupling at the pyrazole N1 position. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What computational methods predict tautomerism between pyrazol-5-ol and pyrazol-5-one forms?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) compare relative stabilities of tautomers. Solvent effects (e.g., PCM models) are critical, as polar solvents stabilize the enol (OH) form. Experimental validation via X-ray crystallography (using SHELX refinement) confirms hydrogen-bonding networks that stabilize specific tautomers .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted tetrahydrofuran intermediates can skew bioassays .

- Control experiments : Compare synthetic batches with varying tert-butyl or tetrahydrofuran substituents. Biological assays (e.g., enzyme inhibition) should include positive controls (e.g., known pyrazole-based inhibitors) .

Q. What strategies design analogs with modified pharmacological or physicochemical properties?

- Methodology :

- Substituent variation : Replace tert-butyl with trifluoromethyl (electron-withdrawing) or cyclohexyl (hydrophobic) groups to modulate solubility .

- Scaffold hybridization : Fuse the pyrazole core with thiazole or triazole rings (via CuAAC click chemistry) to enhance binding affinity .

- Pro-drug approaches : Esterify the C5-OH group to improve membrane permeability, with enzymatic hydrolysis restoring activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.